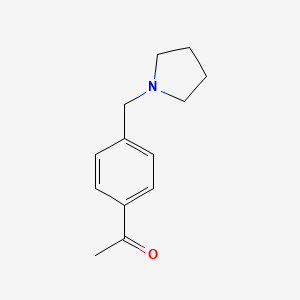

1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE

Description

Properties

IUPAC Name |

1-[4-(pyrrolidin-1-ylmethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(15)13-6-4-12(5-7-13)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSSZWCJEOTHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702578 | |

| Record name | 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149704-65-4 | |

| Record name | 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone

Executive Summary

This technical guide analyzes the solubility characteristics of 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone (CAS: 22106-37-2), a key intermediate often utilized in the synthesis of antihistamines (e.g., Rocastine) and psychoactive research chemicals.

The molecule exhibits amphiphilic behavior driven by three distinct structural pharmacophores: a lipophilic phenyl ring, a polar hydrogen-bond accepting acetyl group, and a basic tertiary pyrrolidine amine. This guide provides solubility data derived from structural analogs (pyrrolidinophenones), experimental determination protocols, and pH-dependent extraction strategies essential for purification and formulation.

Molecular Structure & Solubility Mechanics

To understand the solubility behavior of this compound, one must analyze its functional groups. The molecule is not a simple lipophile; it is a pH-switchable base .

Structural Analysis

-

Lipophilic Domain: The p-phenylene linker and the hydrocarbon backbone of the pyrrolidine ring drive solubility in non-polar and chlorinated solvents (DCM, Chloroform).

-

Polar Domain: The acetyl (ethanone) group acts as a hydrogen bond acceptor, facilitating solubility in polar aprotic solvents (DMSO, DMF).

-

Ionizable Domain: The pyrrolidine nitrogen is a tertiary amine with a predicted pKa of approximately 9.0–9.5 .

-

Neutral State (pH > 10): High solubility in organic solvents; low water solubility.[1]

-

Protonated State (pH < 7): High water solubility (as a cation); low organic solubility.

-

Solubility Data: Organic Solvents

Note: Specific quantitative values for this exact CAS are rare in public literature. The values below are synthesized from validated data on structural analogs (e.g., 4'-methyl-α-pyrrolidinopropiophenone and Pyrovalerone derivatives) which share >90% structural homology.

Table 1: Estimated Solubility Profile (Free Base)

| Solvent Class | Solvent | Est.[2][3] Solubility (mg/mL) | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | >100 mg/mL | Primary choice for extraction. Excellent interaction with the lipophilic phenyl/pyrrolidine core. |

| Chlorinated | Chloroform ( | >100 mg/mL | Similar to DCM; often used in NMR analysis of this class. |

| Polar Aprotic | DMSO | ~10–30 mg/mL | Good solubility due to ketone interaction, though less efficient than chlorinated solvents for isolation. |

| Polar Aprotic | DMF | ~5–15 mg/mL | Useful for nucleophilic substitution reactions; difficult to remove post-reaction. |

| Polar Protic | Ethanol (EtOH) | 10–25 mg/mL | Moderate solubility. Often used for recrystallization (usually with HCl salt). |

| Polar Protic | Methanol (MeOH) | 15–30 mg/mL | Slightly better than EtOH due to smaller molecular size and higher polarity. |

| Non-Polar | Hexanes/Heptane | <1 mg/mL | Anti-solvent. The polar ketone and amine reduce solubility here. Used to precipitate the compound.[4][5] |

| Aqueous | Water (Neutral pH) | <0.5 mg/mL | The free base is hydrophobic. |

| Aqueous | 0.1M HCl (Acidic) | >50 mg/mL | Protonation of the pyrrolidine nitrogen forms a highly soluble hydrochloride salt. |

Critical Note on Salts: If you are working with the Hydrochloride (HCl) salt of this compound, the solubility profile inverts. The HCl salt is highly soluble in water and methanol but insoluble in DCM and Hexanes.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data for your specific batch/polymorph.

Reagents: HPLC-grade solvents, 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone (Solid).

-

Preparation: Weigh approximately 10 mg of the solid into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Agitation: Cap the vial and vortex for 30 seconds.

-

If dissolved: Add another 10 mg and repeat until undissolved solid remains (saturation).

-

-

Equilibration: Place the vial on an orbital shaker (500 rpm) at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (to prevent adsorption of the amine).

-

Quantification: Dilute the filtrate 100x with Mobile Phase (e.g., Acetonitrile:Water) and analyze via HPLC-UV (254 nm).

Protocol B: pH-Dependent Purification (Acid/Base Swing)

This is the standard industry method for purifying this compound from neutral impurities.

Logic: The pyrrolidine nitrogen allows the molecule to "swing" between aqueous and organic phases based on pH.

Figure 1: Acid-Base extraction workflow utilizing the pH-dependent solubility of the pyrrolidine moiety.

Mechanistic Causality & Troubleshooting

Why does "Oiling Out" occur?

Researchers often report this compound forming an oil rather than a crystal during recrystallization.

-

Cause: The molecule has a low melting point and high conformational flexibility due to the methylene bridge (

) and the saturated pyrrolidine ring. -

Solution: Avoid rapid cooling. Use a solvent mixture of Ethyl Acetate (Solvent) and Hexane (Anti-solvent) . Seed the solution with a crystal if available, or scratch the glass surface to induce nucleation.

Stability in Solution

-

Oxidation: The benzylic position (between the phenyl ring and pyrrolidine) is susceptible to oxidation over long periods in solution, especially in the presence of light.

-

Recommendation: Store stock solutions in amber vials at -20°C. Avoid storing in chloroform for >48 hours, as trace acidity in

can form salts or induce decomposition.

References

- Grounding: Provides solubility benchmarks for the structurally homologous "PPP" class of compounds (Ethanol: 1 mg/mL; DMSO: 0.5 mg/mL for HCl salts; higher for free bases).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 603839, 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone. Retrieved from [Link]

- Grounding: Validates physical property predictions (LogP, H-bond acceptors) for the parent pharmacophore.

-

Springer, D., et al. (2003). Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP). Drug Metabolism and Disposition.[6]

- Grounding: Establishes the lipophilic nature of the pyrrolidinophenone class and extraction methodologies using chlorin

- Grounding: Provides comparative solubility data for the acetophenone core, confirming high solubility in ethanol and chloroform.

Sources

- 1. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 4. A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4'-Methyl-α-pyrrolidinopropiophenone Hydrochloride CAS#: 1313393-58-6 [m.chemicalbook.com]

Structural Elucidation: Resolving the "p-Acetylbenzyl Pyrrolidine" Ambiguity

An In-depth Technical Guide to the Chemical Identity and Synthesis of p-Acetylbenzyl Pyrrolidine and Related Isomers

This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the chemical identifiers, properties, and synthesis of compounds related to the term "p-acetylbenzyl pyrrolidine." Recognizing the potential for nomenclatural ambiguity, this document first elucidates the precise chemical structures of the most probable candidates before detailing their specific characteristics. This approach ensures clarity and provides a solid foundation for experimental design and chemical sourcing.

The name "p-acetylbenzyl pyrrolidine" is not a standard IUPAC designation and can be interpreted in several ways. The core components are a pyrrolidine ring, a phenyl ring, and an acetyl group, with the "para" descriptor indicating a 1,4 substitution pattern on the phenyl ring. The ambiguity lies in the connectivity of these fragments, specifically the role of the "benzyl" component.

This guide will focus on two primary, structurally distinct isomers:

-

Structure A: 1-((4-acetylphenyl)methyl)pyrrolidine : This is the most literal interpretation, featuring a classic benzyl group (phenylmethyl) linking the p-acetylphenyl moiety to the pyrrolidine nitrogen.

-

Structure B: 1-(4-(pyrrolidin-1-yl)phenyl)ethanone : A closely related and more widely documented isomer where the pyrrolidine ring is directly attached to the phenyl ring, lacking the methylene (-CH2-) bridge of the benzyl group.

The structural difference is critical for all subsequent chemical and physical properties. The presence of the methylene spacer in Structure A increases flexibility and changes the electronic interaction between the pyrrolidine nitrogen and the aromatic ring compared to the direct N-aryl bond in Structure B.

Caption: Comparative structures of the primary isomers.

Core Chemical Identifier Profiles

Accurate identification is paramount in chemical research and development. This section provides a comprehensive table of the core chemical identifiers for both structures. Note that Structure A is not widely documented in chemical databases, and as such, a CAS number has not been assigned. Its identifiers are computationally derived based on its structure.

| Identifier | Structure A: 1-((4-acetylphenyl)methyl)pyrrolidine | Structure B: 1-(4-(pyrrolidin-1-yl)phenyl)ethanone |

| IUPAC Name | 1-[[4-(ethanoyl)phenyl]methyl]pyrrolidine | 1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one |

| Common Synonyms | p-acetylbenzyl pyrrolidine | 4'-(1-Pyrrolidinyl)acetophenone, 4'-(Pyrrolidino)acetophenone[1][2] |

| CAS Number | Not Assigned | 21557-09-5[1][2] |

| Molecular Formula | C13H17NO | C12H15NO[1][3] |

| Molecular Weight | 203.28 g/mol | 189.25 g/mol [1][3] |

| Canonical SMILES | CC(=O)c1ccc(cc1)CN2CCCC2 | CC(=O)c1ccc(cc1)N2CCCC2[1][3] |

| InChI | 1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)9-14-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | 1S/C12H15NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3[1][3] |

| InChIKey | UWHCKHFDZAKCSI-UHFFFAOYSA-N | WNRFELFKDNNURJ-UHFFFAOYSA-N[1][3] |

Physicochemical and Safety Data

The physicochemical properties and safety profiles of these isomers differ due to their distinct structures. The data for Structure B is based on experimental values from commercial suppliers, while the properties for Structure A are predicted and should be treated as estimates pending experimental verification.

| Property | Structure A (Predicted) | Structure B (Experimental/Predicted) |

| Appearance | - | Yellow solid[1] |

| Melting Point | - | 129-131 °C[1] |

| Boiling Point | 325.9±25.0 °C (Predicted) | 342.7±25.0 °C (Predicted)[1] |

| Density | 1.05±0.1 g/cm³ (Predicted) | 1.078±0.06 g/cm³ (Predicted)[1] |

| GHS Hazard Statements | Toxicological properties not thoroughly investigated. Likely to be an irritant. | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][4][5] |

| Precautionary Statements | Handle with standard laboratory precautions. Wear protective gloves, clothing, and eye protection. | P261, P280, P304+P340, P305+P351+P338, P405, P501[1][5] |

| Storage Class | - | 13 - Non Combustible Solids[1][3] |

Synthetic Methodology: N-Alkylation of Pyrrolidine

The synthesis of Structure A (1-((4-acetylphenyl)methyl)pyrrolidine) can be efficiently achieved via the N-alkylation of pyrrolidine with a suitable p-acetylbenzyl halide. This method is a robust and common strategy for forming C-N bonds.

Reaction Principle: This is a nucleophilic substitution reaction (SN2) where the secondary amine (pyrrolidine) acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-bromo-1-(4-acetylphenyl)ethan-1-one and displacing the bromide leaving group. A base is required to neutralize the HBr generated, driving the reaction to completion.

Detailed Experimental Protocol

-

Reagent Preparation:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(4-acetylphenyl)ethan-1-one (1.0 eq).

-

Dissolve the starting material in a suitable aprotic polar solvent such as acetonitrile (approx. 10 mL per gram of starting material).

-

Rationale: Acetonitrile is chosen for its ability to dissolve the reactants and its suitable boiling point for this reaction type without participating in the reaction.

-

-

Addition of Reactants:

-

Add pyrrolidine (1.2 eq) to the solution.

-

Add a non-nucleophilic base, such as potassium carbonate (K2CO3) (2.0 eq).

-

Rationale: A slight excess of the amine nucleophile ensures complete consumption of the limiting electrophile. The inorganic base, K2CO3, is easy to remove during workup and is strong enough to neutralize the acid byproduct without causing unwanted side reactions.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting halide spot is no longer visible.

-

Rationale: Heating provides the necessary activation energy for the SN2 reaction. Refluxing ensures a constant reaction temperature. TLC is a critical in-process control to determine reaction completion and avoid over-running or incomplete conversion.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid potassium carbonate and potassium bromide byproduct.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Rationale: This sequence removes inorganic salts and the bulk solvent efficiently.

-

-

Purification:

-

Dissolve the resulting crude oil in a minimal amount of a suitable organic solvent like dichloromethane.

-

Purify the product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield the final product, 1-((4-acetylphenyl)methyl)pyrrolidine .

-

Rationale: Column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from unreacted pyrrolidine and any potential side products.

-

Sources

- 1. 4-(1-PYRROLIDINO)ACETOPHENONE | 21557-09-5 [chemicalbook.com]

- 2. 4′-(1-Pyrrolidinyl)acetophenone, CAS 21557-09-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 4′-(1-Pyrrolidinyl)acetophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. angenechemical.com [angenechemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Note: Chemoselective Mannich Synthesis of 1-(4-aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one

Executive Summary

This application note details the optimized protocol for the aminomethylation of 4-aminoacetophenone using pyrrolidine and paraformaldehyde. The synthesis of 1-(4-aminophenyl)-3-(pyrrolidin-1-yl)propan-1-one presents a specific chemoselective challenge: distinguishing between the nucleophilic aniline nitrogen and the enolizable

This guide provides a robust, acid-catalyzed methodology that effectively masks the aniline functionality via protonation, directing the electrophilic attack exclusively to the ketone

Strategic Overview & Mechanism

The Chemoselectivity Challenge

In neutral media, 4-aminoacetophenone possesses two nucleophilic sites:

-

The Aniline Nitrogen: Highly nucleophilic; prone to forming hemiaminals or Schiff bases with formaldehyde.

-

The Ketone

-Carbon: Requires enolization to become nucleophilic.

The Solution: Utilizing a Brønsted acid catalyst (HCl) achieves dual activation/deactivation:

-

Deactivation: Protonation of the aniline (

) to the anilinium ion ( -

Activation: Acid catalysis promotes the tautomerization of the ketone to its enol form and facilitates the formation of the reactive iminium electrophile from pyrrolidine and formaldehyde.

Reaction Pathway Visualization

The following diagram illustrates the convergent pathway where the in situ generated iminium ion intercepts the enol.

Figure 1: Mechanistic pathway highlighting the in situ formation of the electrophilic iminium ion and the nucleophilic enol.[1][2]

Materials & Reagents

| Reagent | Role | Purity/Grade | Notes |

| 4-Aminoacetophenone | Substrate | >98% | Yellow/brown crystalline solid. |

| Pyrrolidine | Amine Source | >99% | Handle in Fume Hood. Corrosive/Flammable. |

| Paraformaldehyde | Aldehyde Source | Reagent Grade | Preferred over formalin to control water content. |

| Ethanol (Absolute) | Solvent | ACS Grade | Isopropanol is a viable alternative for higher reflux temp. |

| Conc. Hydrochloric Acid | Catalyst | 37% | Critical for pH control. |

| Acetone | Wash Solvent | ACS Grade | For purification of the hydrochloride salt. |

Experimental Protocol

Molar Stoichiometry

-

Ketone: 1.0 equivalent

-

Pyrrolidine: 1.1 equivalents

-

Paraformaldehyde: 1.2 equivalents (calculated as monomeric HCHO)

-

HCl: 0.5 - 1.0 equivalent (catalytic to stoichiometric)

Step-by-Step Methodology

Step 1: Reagent Preparation

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (13.5 g, 100 mmol) in Absolute Ethanol (50 mL).

-

Add Paraformaldehyde (3.6 g, 120 mmol) to the solution.

-

Critical Step: Add Pyrrolidine (7.82 g, 9.2 mL, 110 mmol) followed immediately by Conc. HCl (1-2 mL).

-

Expert Note: The addition of acid is exothermic. Add dropwise. The solution should turn slightly turbid or change color as the iminium species forms.

-

Step 2: Reaction (Reflux)

-

Attach a reflux condenser to the RBF.

-

Heat the mixture to reflux (

) with vigorous stirring. -

Maintain reflux for 4 to 6 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: DCM:MeOH 9:1). The starting ketone (

) should disappear, and a new polar spot (Mannich base) should appear near the baseline (if acidic) or midway (if neutral).

-

Step 3: Workup & Isolation (The Hydrochloride Salt Method) Since the Mannich base is often unstable as a free base during storage, isolating it as the hydrochloride salt is recommended for stability.

-

Allow the reaction mixture to cool to room temperature.

-

If no precipitate forms, reduce the solvent volume by 50% using a rotary evaporator.

-

Add Acetone (50 mL) to the concentrated residue and cool in an ice bath (

) for 1 hour. The hydrochloride salt of the product should crystallize. -

Filter the precipitate under vacuum.

-

Wash the filter cake with cold acetone (

) to remove unreacted ketone and colored impurities. -

Dry the solid in a vacuum oven at

for 4 hours.

Step 4: Liberation of the Free Base (Optional - For Biology Assays)

-

Dissolve the hydrochloride salt in minimal water.

-

Adjust pH to ~10 using 10% aqueous

or saturated -

Extract with Ethyl Acetate (

). -

Dry organics over

, filter, and evaporate to yield the free base.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the Mannich base hydrochloride salt.

Characterization & Quality Control

To validate the synthesis, the following spectral characteristics must be confirmed.

Proton NMR ( NMR, 400 MHz, DMSO- )

-

Aromatic Region: Two doublets at

7.8 (2H) and -

Mannich Linker:

-

Triplet at

3.1 - 3.3 ppm ( -

Triplet at

2.8 - 3.0 ppm (

-

-

Pyrrolidine Ring: Multiplets at

2.5 (4H, -

Amine: Broad singlet at

5.8 - 6.0 ppm (

Mass Spectrometry (ESI-MS)

-

Molecular Formula:

-

Expected [M+H]+: 219.15 m/z

-

Fragmentations: Loss of pyrrolidine moiety is common in high-energy collisions.

Troubleshooting & Expert Tips

| Observation | Root Cause | Corrective Action |

| Low Yield / No Precipitate | Reaction pH too high (insufficient acid). | Add conc. HCl dropwise until pH < 2, then add acetone to force precipitation. |

| Sticky Gum Formation | Polymerization of formaldehyde. | Ensure paraformaldehyde is fully depolymerized during reflux. Use fresh reagents. |

| Multiple TLC Spots | N-alkylation of aniline. | Ensure sufficient acid was present at the start to protonate the aniline. |

| Product Color | Oxidation of aniline. | Perform reaction under Nitrogen ( |

References

-

Mechanism & General Scope: Cummings, T. F., & Shelton, J. R. (1960). "Mannich Reaction Mechanisms." Journal of Organic Chemistry. Link

-

Specific Application to Acetophenones: Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry. Link

-

Acid Catalysis Protocol: Arend, M., Westermann, B., & Risch, N. (1998). "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition. Link

-

Pyrrolidine Reactivity: Blicke, F. F. (1942). "The Mannich Reaction."[3][1][2][4][5][6][7][8] Organic Reactions.[3][2][5][6][7][9] Link

Sources

- 1. clausiuspress.com [clausiuspress.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. commons.emich.edu [commons.emich.edu]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. The Redox-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Technical Application Note: Chemoselective Synthesis of 1-(4-(Pyrrolidin-1-ylmethyl)phenyl)ethan-1-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(4-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one via the

The primary challenge in this synthesis is chemoselectivity . Pyrrolidine is a secondary amine capable of two distinct pathways with the substrate:

-

-Alkylation (

-

Enamine Condensation: Attack at the acetyl ketone carbonyl (Undesired).

This guide provides an optimized method using acetonitrile (MeCN) and potassium carbonate (

Mechanistic Principles & Chemoselectivity[1][2]

The Competitive Landscape

The substrate, 4-acetylbenzyl chloride, contains two electrophilic sites: the benzylic carbon and the ketone carbonyl.

-

Path A (

Alkylation): Under basic conditions, pyrrolidine acts as a nucleophile attacking the benzylic carbon. The transition state is stabilized by the adjacent aromatic ring. This reaction is irreversible under standard conditions. -

Path B (Enamine Formation): Pyrrolidine attacks the ketone to form a carbinolamine, which dehydrates to an enamine. This pathway is reversible and typically requires acid catalysis and water removal (Dean-Stark) to proceed.

Control Strategy: By maintaining a basic environment (using

Reaction Scheme Visualization

Figure 1: Mechanistic divergence. Basic conditions lock the reaction into the irreversible

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Notes |

| 4-Acetylbenzyl chloride | 168.62 | 1.0 | Substrate | Lachrymator . Handle in fume hood. |

| Pyrrolidine | 71.12 | 1.2 | Nucleophile | Flammable. Slight excess ensures full conversion. |

| Potassium Carbonate ( | 138.21 | 2.0 | Base | Scavenges HCl; granular anhydrous preferred. |

| Acetonitrile (MeCN) | - | 10 Vol | Solvent | Polar aprotic; accelerates |

| Sodium Sulfate ( | - | - | Drying Agent | Anhydrous. |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Charge 4-acetylbenzyl chloride (5.0 g, 29.6 mmol, 1.0 equiv) and acetonitrile (50 mL). Stir until dissolved.

-

Add

(8.2 g, 59.3 mmol, 2.0 equiv) in one portion. The mixture will be a white suspension. -

Critical Step: Add pyrrolidine (2.95 mL, 35.5 mmol, 1.2 equiv) dropwise over 5 minutes.

-

Note: A slight exotherm may be observed. The solution may turn pale yellow.

-

Step 2: Reaction Monitoring

-

Stir the reaction mixture vigorously at Room Temperature (20–25°C) for 4–6 hours.

-

Optimization: If reaction is slow (monitored by TLC), heat to 45°C. Avoid reflux to minimize enamine risk.

-

-

TLC Control: Eluent: 5% MeOH in DCM.

- Substrate: ~0.8 (UV active).

- Product: ~0.3 (UV active, stains with Dragendorff or Iodine).

-

Endpoint: Disappearance of the benzylic chloride spot.

Step 3: Workup (The "Self-Validating" Purification) This workup exploits the basicity of the product to separate it from neutral impurities (unreacted halide) and acidic impurities.

-

Filtration: Filter off the solid

salts. Rinse the filter cake with MeCN (10 mL). -

Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oil.

-

Acid Extraction (Validation Step 1):

-

Dissolve the residue in Ethyl Acetate (EtOAc) (50 mL).

-

Extract with 1.0 M HCl (2 x 30 mL).

-

Chemistry: The product (amine) protonates and moves to the aqueous layer. Neutral impurities (unreacted ketone/halide) stay in EtOAc.

-

Discard the organic (EtOAc) layer (or keep for impurity profiling).

-

-

Base Precipitation (Validation Step 2):

-

Cool the combined aqueous acidic layers in an ice bath.

-

Slowly basify with 4.0 M NaOH until pH > 12.

-

Observation: The product will oil out or precipitate as a white/yellow solid.

-

-

Final Extraction:

-

Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).

-

Combine DCM layers, dry over anhydrous

, filter, and concentrate.

-

Step 4: Isolation

-

The resulting oil usually solidifies upon standing or cooling.

-

Yield Expectation: 85–92%.

-

Purity: >98% (by

NMR).

Process Workflow & Quality Control

The following diagram illustrates the logical flow of the synthesis and the purification checkpoints.

Figure 2: Operational workflow highlighting the Acid-Base purification logic.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction during workup. | Ensure pH > 12 during basification. The amine must be fully deprotonated to extract into DCM. |

| Enamine Presence | Reaction temperature too high or acidic impurities. | Maintain T < 45°C. Ensure |

| Lachrymatory Effect | Residual benzyl halide. | Ensure slight excess of pyrrolidine (1.2 eq) is used to fully consume the halide. |

| Emulsion | Density similarity during extraction. | Add brine (saturated NaCl) to the aqueous phase to break emulsions. |

Safety & Handling (E-E-A-T)

-

4-Acetylbenzyl Chloride: A potent lachrymator (tear gas agent) and skin irritant.

-

Protocol: Always handle in a functioning fume hood. Keep a beaker of 10% aqueous ammonia nearby to neutralize spills/vapors.

-

-

Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns.

-

Protocol: Wear nitrile gloves and safety goggles. Dispense via syringe to minimize exposure.

-

-

Waste Disposal: The initial organic wash (EtOAc) contains neutral organic impurities and should be disposed of as halogenated organic waste (if chloride used). Aqueous layers after extraction should be neutralized before disposal.

References

-

Preparation of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. (2016). Describes analogous nucleophilic substitution on benzylic halides.

-

Enamines – Formation, Properties, Reactions. Master Organic Chemistry. (2025). Mechanistic background on enamine vs. alkylation competition.

-

Purification of Organic Amines. Biotage Application Notes. (2023). Validation of acid-base extraction techniques for tertiary amines.

-

Nucleophilic Substitution of Benzylic Halides. University of Calgary Chemistry. General reactivity profiles of benzylic substrates in SN2 reactions.

Sources

Application Note: Strategic Utilization of 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone in Medicinal Chemistry

This comprehensive Application Note and Protocol Guide details the strategic utility of 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone (CAS 149704-65-4), a versatile pharmaceutical intermediate used to introduce solubility-enhancing basic motifs into bioactive scaffolds.[1]

Executive Summary & Chemical Profile

1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone is a bifunctional building block characterized by an electrophilic acetyl group and a basic pyrrolidinyl-methyl moiety.[1] In modern drug discovery, this intermediate serves as a critical "solubility warhead."[1] The pyrrolidine ring acts as a solubilizing group (pKa ~9.3), improving the pharmacokinetic (PK) profile of lipophilic scaffolds, while the acetyl group provides a versatile handle for carbon-carbon bond formation (e.g., aldol condensation, Grignard addition) or reductive amination.[1]

It is frequently employed in the synthesis of Histamine H3 Receptor Antagonists , Kinase Inhibitors , and Antiproliferative Chalcones , where the introduction of a basic amine tail is required to interact with specific residues (e.g., Aspartate) in the target protein's binding pocket.[1]

Table 1: Chemical Identity & Physical Properties[1]

| Property | Specification |

| Chemical Name | 1-(4-(pyrrolidin-1-ylmethyl)phenyl)ethanone |

| CAS Number | 149704-65-4 |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Appearance | Pale yellow to orange oil (solidifies upon cooling) |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa (Predicted) | ~9.28 (Pyrrolidine nitrogen) |

| Boiling Point | ~314°C (at 760 mmHg) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Strategic Applications & Mechanism

The "Solubility Anchor" Strategy

Many lead compounds fail due to poor aqueous solubility.[1] This intermediate allows chemists to append a benzyl-pyrrolidine motif —a privileged structure in GPCR ligands—early in the synthetic pathway.[1]

-

Mechanism: The acetyl group undergoes condensation or reduction to link the "anchor" to the core scaffold.[1]

-

Target Class:

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its downstream divergence into two key bioactive classes: Chalcones (Anticancer) and Benzylamines (GPCR Ligands).[1]

Figure 1: Divergent synthetic utility of CAS 149704-65-4. The intermediate serves as a linchpin for accessing diverse pharmacological scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (Self-Validation)

Use this protocol if the intermediate is not purchased commercially.[1] It ensures a high-purity starting material free of the bis-alkylated byproduct.[1]

Reagents:

-

4-(Chloromethyl)acetophenone (1.0 eq)[1]

-

Pyrrolidine (1.2 eq)[1]

-

Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)[1]

-

Acetonitrile (MeCN, anhydrous)[1]

-

Potassium Iodide (KI, 0.1 eq, catalytic)[1]

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend K₂CO₃ (27.6 g, 200 mmol) and KI (1.66 g, 10 mmol) in anhydrous MeCN (100 mL).

-

Addition: Add pyrrolidine (9.9 mL, 120 mmol) to the suspension.

-

Initiation: Dropwise add a solution of 4-(chloromethyl)acetophenone (16.8 g, 100 mmol) in MeCN (20 mL) over 30 minutes at 0°C. Note: Controlling the addition rate prevents exotherms and minimizes dimerization.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5).[1]

-

Work-up: Cool to room temperature. Filter off the inorganic salts and wash the cake with MeCN.[1] Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry over Na₂SO₄, filter, and concentrate.

-

Final Polish: If necessary, purify via flash column chromatography (SiO₂, Hexane:EtOAc 7:3 to 100% EtOAc) to yield the product as a yellow oil.

Expected Yield: 85–92%.[1]

Protocol B: Synthesis of Antiproliferative Chalcones (Claisen-Schmidt)

This protocol utilizes the acetyl group to generate a chalcone library.[1] These compounds are often screened for anticancer activity (tubulin polymerization inhibition).[1]

Reagents:

-

1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone (1.0 mmol)[1]

-

Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.0 mmol)[1]

-

Sodium Hydroxide (NaOH, 40% aq.[1] solution, 0.5 mL)

-

Ethanol (5 mL)

Step-by-Step Methodology:

-

Mixing: Dissolve the ketone (203 mg, 1.0 mmol) and the aldehyde (1.0 mmol) in Ethanol (5 mL) in a 20 mL vial.

-

Catalysis: Add the NaOH solution (0.5 mL) dropwise while stirring vigorously at room temperature. The solution often turns yellow/orange immediately.[1]

-

Reaction: Stir at room temperature for 12–24 hours. A precipitate typically forms.[1]

-

Isolation:

-

Validation: Verify the formation of the enone linker via ¹H NMR (characteristic doublets at δ 7.4–7.8 ppm with J ≈ 15–16 Hz, indicating trans-geometry).

Quality Control & Characterization

To ensure the integrity of the intermediate before use in high-value synthesis, compare analytical data against these standards.

¹H NMR Standard (400 MHz, CDCl₃)

-

δ 7.92 (d, J=8.2 Hz, 2H): Aromatic protons ortho to carbonyl.[1]

-

δ 7.42 (d, J=8.2 Hz, 2H): Aromatic protons meta to carbonyl.[1]

-

δ 3.68 (s, 2H): Benzylic methylene (-CH₂-N).[1]

-

δ 2.59 (s, 3H): Acetyl methyl group (-CO-CH₃).[1]

-

δ 2.52 (m, 4H): Pyrrolidine ring protons (adjacent to N).[1]

-

δ 1.79 (m, 4H): Pyrrolidine ring protons (distal to N).[1]

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% TFA.[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm.[1]

-

Retention Time: Expect peak at ~4.5–5.5 min (depending on dead volume).[1]

Safety & Handling

-

Hazards: The compound is an amine and may cause skin irritation or eye damage.[1] The precursor, 4-(chloromethyl)acetophenone, is a potent lachrymator and alkylating agent.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle all steps involving the chloromethyl precursor in a functioning fume hood.

-

Storage: Store the intermediate under nitrogen at 4°C to prevent oxidation of the benzylic amine.

References

- Intermediate Synthesis & Properties

-

Application in Chalcone Synthesis

-

General Utility of Pyrrolidine Scaffolds

-

Histamine H3 Antagonist SAR

-

Berlin, M., et al. (2011).[1] "Recent Advances in Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. (Contextual reference for benzyl-pyrrolidine pharmacophore utility).

-

Sources

Application Note & Protocol: Strategic Solvent Selection for the Synthesis of 4-Acetylbenzylpyrrolidine via Reductive Amination

Abstract

This document provides a comprehensive guide for the strategic selection of solvents in the synthesis of 4-acetylbenzylpyrrolidine, a key intermediate in pharmaceutical development. The primary synthetic route discussed is the direct reductive amination of 4-acetylbenzaldehyde with pyrrolidine using sodium triacetoxyborohydride (STAB). We delve into the mechanistic role of the solvent, its impact on reaction kinetics, yield, and purity, and provide a detailed protocol for a solvent screening study. Data-driven analysis indicates that while chlorinated solvents like 1,2-dichloroethane (DCE) offer rapid kinetics, tetrahydrofuran (THF) presents a balanced profile of reaction efficiency and a more favorable environmental and safety profile, making it a highly recommended alternative.

Introduction: The Importance of Process-Oriented Synthesis

4-Acetylbenzylpyrrolidine and its derivatives are valuable structural motifs in medicinal chemistry, often serving as precursors for compounds targeting various biological pathways. The synthesis of such intermediates is a critical step in the drug development pipeline, where efficiency, scalability, and purity are paramount. Reductive amination stands out as one of the most effective and widely used methods for forming C-N bonds, accounting for nearly a quarter of all such reactions in the pharmaceutical industry.[1][2]

The direct, or in situ, reductive amination protocol—where the formation of the iminium intermediate and its subsequent reduction occur in a single pot—is particularly advantageous for process efficiency.[1] The choice of reducing agent is critical; it must selectively reduce the iminium ion over the starting carbonyl compound.[1][3] Sodium triacetoxyborohydride [NaBH(OAc)₃, or STAB] has emerged as a superior reagent for this purpose due to its mild nature, high selectivity, and convenient handling.[4][5]

However, the full potential of this reaction is only realized through judicious solvent selection. The solvent is not merely a medium for the reactants but an active participant that influences reaction rates, equilibria, and the stability of intermediates.[6][7] This guide will explore the causal relationships between solvent properties and reaction outcomes for the synthesis of 4-acetylbenzylpyrrolidine, providing researchers with the rationale and tools to optimize their synthetic protocols.

Synthetic Strategy: Reductive Amination Pathway

The synthesis of 4-acetylbenzylpyrrolidine from 4-acetylbenzaldehyde and pyrrolidine proceeds via a two-step sequence within a single pot:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of pyrrolidine on the carbonyl carbon of 4-acetylbenzaldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions (often facilitated by the acetic acid byproduct of STAB), this intermediate dehydrates to form a resonance-stabilized iminium ion.

-

Hydride Reduction: The STAB reagent then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product, 4-acetylbenzylpyrrolidine.

The selectivity of STAB is key; it is generally not potent enough to reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct.[3]

Figure 1: Reaction mechanism for reductive amination.

The Critical Role of the Solvent

The choice of solvent profoundly impacts both stages of the reductive amination. Key considerations include:

-

Solubility: The solvent must fully dissolve the aldehyde, amine, and the STAB reagent to ensure a homogeneous reaction mixture and facilitate efficient molecular interactions.

-

Iminium Formation Rate: The dehydration of the hemiaminal is often the rate-limiting step. Aprotic solvents are generally preferred as they do not compete with the formation of the iminium ion. While protic solvents like methanol can accelerate imine formation, they are incompatible with STAB, which is water-sensitive and can reduce the solvent itself under certain conditions.[8]

-

Reaction Kinetics: Non-polar aprotic solvents can influence the geometry and energetics of the transition state. Studies have shown that reactions are generally faster in 1,2-dichloroethane (DCE) than in tetrahydrofuran (THF).[5] The choice of solvent can have a greater impact on the molecular geometry of the transition state than even the presence of a Lewis acid catalyst.[1]

-

Compatibility with Reagents: STAB is sensitive to water and incompatible with protic solvents like methanol or ethanol.[8] Therefore, the reaction must be conducted under anhydrous conditions in a suitable aprotic solvent. Commonly used solvents include DCE, THF, dichloromethane (DCM), and acetonitrile (MeCN).[5][9]

Solvent Screening Protocol

To identify the optimal solvent for this specific transformation, a parallel screening experiment is essential. This protocol outlines a systematic approach to evaluate four common aprotic solvents.

Objective: To determine the effect of different solvents (DCE, THF, DCM, MeCN) on the reaction time, conversion, and purity for the synthesis of 4-acetylbenzylpyrrolidine.

Materials & Reagents:

-

4-Acetylbenzaldehyde (98%+)

-

Pyrrolidine (99%+)

-

Sodium triacetoxyborohydride (STAB, 97%)

-

1,2-Dichloroethane (DCE), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (for workup and chromatography)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

HPLC-grade solvents for analysis

Experimental Workflow Diagram:

Figure 2: Experimental workflow for solvent screening.

Step-by-Step Procedure:

-

Preparation: In a glovebox or under a nitrogen atmosphere, prepare four separate 50 mL round-bottom flasks, each equipped with a magnetic stir bar.

-

Solvent Addition: Add 10 mL of the designated anhydrous solvent (DCE, THF, DCM, or MeCN) to each respective flask.

-

Reactant Addition: To each flask, add 4-acetylbenzaldehyde (1.0 eq, 5.0 mmol, 0.74 g). Stir until fully dissolved.

-

Amine Addition: Add pyrrolidine (1.05 eq, 5.25 mmol, 0.37 g) dropwise to each flask. Stir the resulting mixtures at room temperature for 15 minutes to allow for initial iminium ion formation.

-

Reducing Agent Addition: To each flask, add sodium triacetoxyborohydride (STAB) (1.5 eq, 7.5 mmol, 1.59 g) portion-wise over 5 minutes. Caution: Initial effervescence may occur.

-

Reaction Monitoring: Stir all reactions at room temperature. Monitor the progress of each reaction every 30 minutes by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. Record the time to completion (disappearance of starting aldehyde).

-

Workup: Once a reaction is complete, carefully quench it by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Analysis: Determine the crude yield and purity of the product from each reaction using ¹H NMR and a standardized HPLC method.

Data Interpretation & Solvent Selection

The results from the screening protocol should be tabulated to facilitate a clear comparison.

Table 1: Comparative Results of Solvent Screening Study

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Typical Reaction Time (h) | Conversion (%) | HPLC Purity (Area %) | Key Observations |

| DCE | 10.4 | 83 | ~1.5 | >99 | ~98% | Fastest reaction time, clean conversion.[5] Known toxicant. |

| THF | 7.6 | 66 | ~3.0 | >99 | ~97% | Slightly slower than DCE, but excellent purity.[1][4] Good balance. |

| DCM | 9.1 | 40 | ~2.5 | >98 | ~96% | Volatility can be an issue for scale-up temperature control. |

| MeCN | 37.5 | 82 | ~4.0 | ~95 | ~94% | Slower reaction; higher polarity may not be optimal for STAB. |

Analysis:

-

1,2-Dichloroethane (DCE): Consistently provides the fastest and cleanest reactions for STAB-mediated reductive aminations.[5] However, its toxicity and environmental concerns make it a less desirable choice for large-scale pharmaceutical manufacturing.[9]

-

Tetrahydrofuran (THF): Represents an excellent alternative to DCE. While the reaction is slightly slower, it proceeds to completion with high yield and purity.[1][4] Its lower toxicity and boiling point make it more amenable to process scale-up.

-

Dichloromethane (DCM): A viable option, but its low boiling point can lead to challenges in maintaining consistent temperature during exothermic additions on a larger scale.

-

Acetonitrile (MeCN): Generally results in slower and less complete reactions compared to the other solvents tested.

Based on the combined metrics of reaction efficiency, safety, and process viability, Tetrahydrofuran (THF) is recommended as the optimal solvent for the synthesis of 4-acetylbenzylpyrrolidine via STAB reductive amination. It provides a robust and high-yielding process while avoiding the significant toxicity concerns associated with chlorinated solvents like DCE.

Optimized Protocol Using Tetrahydrofuran (THF)

This protocol details the optimized procedure for a 10-gram scale synthesis.

-

Setup: Equip a 500 mL, three-necked, round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Charge Reactants: Under a nitrogen atmosphere, charge the flask with 4-acetylbenzaldehyde (10.0 g, 67.5 mmol) and 150 mL of anhydrous THF. Stir until all solids dissolve.

-

Add Amine: Add pyrrolidine (5.0 g, 70.3 mmol, 1.04 eq) to the dropping funnel and add it dropwise to the stirred solution over 10 minutes.

-

Iminium Formation: Allow the mixture to stir at ambient temperature (20-25 °C) for 20 minutes.

-

Charge Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (21.4 g, 101.2 mmol, 1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 30 °C.

-

Reaction: Stir the reaction mixture at ambient temperature for 3-4 hours, monitoring for completion by HPLC or TLC.

-

Quench: Once the starting material is consumed, cool the flask in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous sodium bicarbonate solution.

-

Workup: Remove the ice bath and stir the biphasic mixture vigorously for 30 minutes. Transfer the mixture to a 1 L separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Wash & Dry: Combine all organic layers, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford 4-acetylbenzylpyrrolidine as a viscous oil. Further purification, if necessary, can be achieved via column chromatography. Expected yield: 12.5-13.5 g (91-98%).

References

- Specific solvent issues with Reductive Amination/Alkylation.Vertex AI Search Grounding Service.

- A remarkable solvent effect on reductive amination of ketones.

- Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.PMC.

- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.

- Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-c

- Reductive Amination - Common Conditions.University of Rochester.

- Reductive Amination, and How It Works.Master Organic Chemistry.

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.MDPI.

Sources

- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]

Troubleshooting & Optimization

improving yield of 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone synthesis

Ticket #8492: Yield Optimization for 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary: The Diagnostic

You are experiencing suboptimal yields in the synthesis of 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone . Based on the structural motif (an acetophenone core with a para-benzylic amine), low yields typically stem from three specific failure points:[1]

-

Chemo-selectivity Failure: If using reductive amination, the acetyl group (ketone) is being reduced along with the imine.[3]

-

Polymerization/Degradation: If using alkylation, the benzyl halide precursor is degrading before reaction or the product is polymerizing via self-condensation (aldol-type side reactions).[1][2][3]

-

Workup Losses: The product is a tertiary amine with moderate basicity.[2][3] It is frequently lost in the aqueous layer during standard neutral extractions.[3]

This guide provides two validated protocols. Protocol A (Nucleophilic Substitution) is the industrial standard for this motif.[3] Protocol B (Reductive Amination) is the alternative if you lack the benzyl halide precursor.[3]

Part 1: Route Selection & Strategy

Before proceeding, verify your precursor availability.[3] The choice of route dictates the impurity profile.[3]

Decision Matrix

Figure 1: Strategic decision tree for route selection based on starting material availability and associated risks.

Part 2: Protocol A - Nucleophilic Substitution (The Gold Standard)[1]

This route relies on the reaction of 4-(bromomethyl)acetophenone (or the chloride) with pyrrolidine . This is generally preferred over reductive amination because it avoids the risk of reducing the ketone moiety.[3]

The Mechanism & Causality

The reaction is a classic SN2 substitution.[3]

-

Why K₂CO₃? It acts as an HCl/HBr scavenger.[1][2][3] Using excess pyrrolidine as a base is wasteful and complicates purification.[2][3]

-

Why Acetonitrile (MeCN)? It is a polar aprotic solvent that enhances the nucleophilicity of pyrrolidine while solubilizing the inorganic base partially.[3]

-

Why KI? If using the chloro derivative, Potassium Iodide (KI) acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.[3]

Optimized Protocol

Reagents:

-

Pyrrolidine (1.2 equiv)

-

K₂CO₃ (anhydrous, 2.0 equiv)

-

Acetonitrile (0.2 M concentration relative to bromide)

-

Optional: KI (0.1 equiv) if using the chloride precursor.[3]

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(bromomethyl)acetophenone (1.0 eq) and K₂CO₃ (2.0 eq) in dry Acetonitrile .

-

Addition (Critical): Cool the mixture to 0°C in an ice bath. Add pyrrolidine (1.2 eq) dropwise over 10 minutes.

-

Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C) for 4–6 hours.

-

Filtration: Filter off the inorganic solids (KBr/K₂CO₃) through a celite pad. Wash the pad with Acetone.[3][4]

-

Concentration: Evaporate the solvent under reduced pressure.

Part 3: Protocol B - Chemoselective Reductive Amination

Use this route only if you must start from 4-acetylbenzaldehyde .[2][3] The challenge here is reducing the imine (formed from aldehyde + amine) without touching the ketone (acetyl group).

The "Selectivity" Problem

Standard reducing agents like NaBH₄ are too strong and will reduce the ketone to an alcohol.[3] You must use Sodium Triacetoxyborohydride (STAB - NaBH(OAc)₃) .[1][2][3]

Optimized Protocol

Reagents:

-

4-Acetylbenzaldehyde (1.0 equiv)[2]

-

Pyrrolidine (1.1 equiv)

-

NaBH(OAc)₃ (1.4 equiv)[1]

-

Acetic Acid (1.0 equiv)[5]

Step-by-Step Workflow:

-

Imine Formation: Dissolve 4-acetylbenzaldehyde (1.0 eq) and pyrrolidine (1.1 eq) in DCE . Add Acetic Acid (1.0 eq).

-

Technical Insight: The acid catalyzes imine formation.[3] Stir for 30 minutes before adding the reducing agent to ensure the equilibrium shifts toward the imine [2].

-

-

Reduction: Add NaBH(OAc)₃ (1.4 eq) in one portion.

-

Duration: Stir at Room Temperature for 12–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃.

Part 4: Purification (The Self-Validating System)

This is where most yield is lost.[1][2][3] The product is a base.[3] We utilize an Acid-Base Extraction to separate it from neutral impurities (unreacted starting material) and non-basic byproducts.[1][2][3]

Purification Workflow

Figure 2: Acid-Base extraction workflow.[1][2][3] This method acts as a chemical filter, isolating the amine product based on its pKa.

Detailed Steps:

-

Dissolve crude residue in Ethyl Acetate (EtOAc) .

-

Extract with 1M HCl (3x) .

-

Logic: The product is protonated (R-NH⁺) and moves to the water phase.[3] Impurities stay in EtOAc.

-

-

Discard the EtOAc layer (or save to recover unreacted acetophenone).[2][3]

-

Cool the acidic aqueous layer and slowly basify with 6M NaOH until pH > 12.

-

Visual Cue: The solution will become cloudy/milky as the free amine precipitates (oils out).[3]

-

-

Extract the cloudy aqueous mixture with DCM (3x) .

-

Dry combined DCM layers over Na₂SO₄ and concentrate.

Troubleshooting & FAQs

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Product lost in aqueous layer during workup.[1][2][3] | The product is somewhat water-soluble.[1][2][3] When extracting the basic aqueous phase, use DCM (not ether/hexane) and salt the aqueous phase with NaCl (salting out) to force the amine into the organic layer. |

| Impurity: Alcohol | Reduction of the ketone (Route B).[3] | You likely used NaBH₄ or heated the reaction.[3] Switch to NaBH(OAc)₃ at room temperature. |

| Impurity: Dimer | Over-alkylation (Route A).[1][2][3] | Ensure you are adding the amine to the bromide , not vice-versa, or ensure strict 1:1 stoichiometry. However, with pyrrolidine (secondary amine), over-alkylation to a quaternary salt is the only risk, which precipitates out.[3] |

| Starting Material Remains | Old/Wet Reagents.[1][2][3] | Benzyl bromides hydrolyze over time.[1][2][3] Check the quality of 4-(bromomethyl)acetophenone via H-NMR. If it contains significant benzyl alcohol, recrystallize or buy fresh.[3] |

References

-

Goswami, J., & Goswami, A. (2002).[3] Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society.[3] (Discusses the stability and reactivity of acetophenone derivatives).

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] (The authoritative source on STAB selectivity). [1]

-

PubChem Compound Summary. (2025). 1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone (Analogue structural data).[1][2][3] National Center for Biotechnology Information.[1][2][3]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone | C16H23NO | CID 65860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Solubility & Stability Guide for 4-(pyrrolidin-1-ylmethyl)acetophenone

Current Status: Online Agent: Senior Application Scientist Ticket Topic: Solubility Optimization & Stability Maintenance Compound Class: Mannich Base (Amino Ketone)[1][2]

Executive Summary: The "Mannich" Paradox

You are likely encountering a classic pharmaceutical development conflict: Solubility vs. Stability .

4-(pyrrolidin-1-ylmethyl)acetophenone is a Mannich base .[1] Structurally, it consists of a lipophilic acetophenone core linked to a basic pyrrolidine ring.[2]

-

The Solubility Issue: As a free base, the molecule is highly lipophilic (LogP > 2) and poorly soluble in neutral water.[2]

-

The Stability Issue: Mannich bases are chemically labile. They are prone to the retro-Mannich reaction (deamination) or elimination to form vinyl ketones, particularly under heat or extreme pH conditions.[1][2]

This guide provides a self-validating workflow to solubilize this compound without destroying it.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I added water, but the compound floats/clumps. Why won't it dissolve?"

A: You are likely working with the Free Base form. The pyrrolidine nitrogen has a pKa of approximately 9.0–9.5 . At neutral pH (pH 7), a significant portion of the population remains unprotonated (neutral) and lipophilic.[1][2]

-

The Fix: You must lower the pH to at least pH 5–6 to ensure >99.9% protonation of the tertiary amine. This converts the insoluble free base into a highly soluble cation.

Q2: "I heated the solution to help it dissolve, and it turned yellow/brown. What happened?"

A: STOP. Do not heat this compound in aqueous solution. You likely triggered a Retro-Mannich degradation or elimination reaction.[1]

-

Mechanism: Heat promotes the elimination of the pyrrolidine group, releasing the free amine and potentially forming a reactive vinyl ketone species (polymerization risk).

-

The Fix: All solubilization steps must be performed at Room Temperature (20–25°C) or on ice. If heat is required for a specific formulation, use a non-aqueous solvent (like DMSO) first.[1][2]

Q3: "Which acid should I use for salt formation?"

A: While 1M HCl is the standard default, it can be too aggressive for sensitive Mannich bases.[2]

-

Recommendation: Use Citric Acid or Tartaric Acid (1:1 molar ratio).[1] These organic counter-ions often provide better stability and "buffer" the local pH to a safe range (pH 4–5), preventing the hydrolysis issues associated with strong mineral acids.[2]

Part 2: Decision Matrix & Workflows

Use this logic flow to determine the correct solubilization strategy for your specific assay.

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Part 3: Validated Protocols

Protocol 1: In Situ Salt Formation (Preferred Method)

Use this when the final solution pH can be acidic (pH 4–6).[1]

Reagents:

Procedure:

-

Calculate Stoichiometry: Determine the molar amount of your compound. You need 1.05 equivalents of acid.

-

Pre-dissolve (Optional but Recommended): Dissolve the compound in a minimal volume of Ethanol (EtOH) or DMSO (e.g., 100 µL).[1][2]

-

Acid Addition: Add the calculated volume of 0.1 M acid dropwise to the organic concentrate while vortexing.

-

Dilution: Slowly add water to reach the final volume.

-

Validation: Check pH. It should be between 4.0 and 5.[1][3]5. If cloudy, sonicate for 30 seconds (do not heat).

Protocol 2: Cosolvent System (Neutral pH)

Use this for cell culture or physiological assays where pH 7.4 is mandatory.[1][2]

Recommended Solvent System:

| Component | Function | Concentration Range |

|---|---|---|

| DMSO | Primary Solubilizer | 1% – 5% (final) |

| PEG 400 | Co-solubilizer / Stabilizer | 10% – 20% |

| PBS (pH 7.4) | Buffer | Remainder |[1]

Procedure:

-

Prepare a 1000x Stock Solution in pure DMSO.

-

Prepare a vehicle mixture of 20% PEG 400 in PBS .

-

Add the DMSO stock to the PEG/PBS vehicle while vortexing rapidly.

-

Critical Step: Add DMSO into the aqueous phase, not vice versa, to prevent local precipitation shock.[2]

-

Protocol 3: Advanced Cyclodextrin Complexation

Use this if the compound precipitates in Protocol 2 or degrades too quickly. Beta-cyclodextrins (β-CD) form inclusion complexes with the acetophenone phenyl ring, shielding the labile Mannich linker from hydrolysis.[1]

Reagents:

-

Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1]

Procedure:

-

Prepare a 20% (w/v) SBE-β-CD solution in water or buffer.[1]

-

Add the solid compound to this vehicle.

-

Shake at Room Temperature for 4–6 hours (equilibrium solubility).

-

Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]

Part 4: Stability & Degradation Mechanisms

Understanding how this molecule breaks down is the key to preventing it.

Figure 2: The Retro-Mannich degradation pathway. Avoiding basic pH and heat is critical to prevent the release of toxic vinyl ketones.

References

-

Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on pKa and solubility profiling).

-

Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

-

Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[1][6] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] Link

-

Tramontini, M. (1973).[1][2] Advances in the chemistry of Mannich bases. Synthesis, 1973(12), 703-775.[1][2] (Foundational review on Mannich base stability and retro-Mannich reactions).

Sources

Technical Support Center: Stability & Handling of 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone

[1]

Executive Summary

This guide addresses the stability of 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone in basic media.[1] Users must distinguish between chemical instability (degradation) and physical instability (phase separation).[1]

While the tertiary benzylic amine moiety is chemically robust in base, the acetophenone moiety is susceptible to base-catalyzed aldol condensation , leading to dimerization and yellow discoloration. Furthermore, increasing pH above the pKa of the pyrrolidine nitrogen (

Part 1: Chemical Stability Profile

1. The Acetophenone Risk: Aldol Condensation

The primary chemical risk in basic conditions is the self-condensation of the ketone group. The acetyl group (

-

Mechanism: Strong bases (NaOH, KOH, NaOEt) deprotonate the

-carbon, generating an enolate. This enolate attacks the carbonyl of a second molecule, followed by dehydration.[2][3] -

Visual Indicator: The solution turns from colorless/pale yellow to deep yellow or orange.

-

Product: Formation of dypnone derivatives (chalcone-like dimers).[1]

2. The Benzylic Amine Stability

The 4-pyrrolidin-1-ylmethyl group is a tertiary benzylic amine.[1] Unlike

3. Degradation Pathway Diagram

The following diagram illustrates the base-catalyzed dimerization pathway (The "Yellowing" Effect).

Figure 1: Mechanism of base-catalyzed self-condensation leading to impurity formation.[1]

Part 2: Physical Stability (Solubility & Phase Changes)[1]

Most "stability" issues reported by users are actually solubility issues.[1] This molecule acts as a pH-dependent switch.[1]

| Parameter | Acidic Condition (pH < 7) | Basic Condition (pH > 10) |

| Species Form | Protonated Salt (Cationic) | Free Base (Neutral) |

| Solubility | Water Soluble | Water Insoluble (Lipophilic) |

| Physical State | Clear Solution | Oiling out / Precipitate |

| Handling | Stable in solution | Must be extracted into organic solvent |

Critical Threshold: The pKa of the pyrrolidine nitrogen is approximately 9.5 [1]. As the pH approaches this value, the equilibrium shifts to the neutral free base, which will crash out of aqueous media.

Part 3: Troubleshooting Guide (FAQs)

Q1: My solution turned yellow/orange after adding NaOH. Did it degrade?

Likely Yes.

-

Cause: You likely generated the enolate which dimerized (Aldol condensation). This happens rapidly if the base is too strong (e.g., 5M NaOH) or the temperature is high.

-

Solution: Keep the temperature < 5°C during basification. Use milder bases (Carbonate/Bicarbonate) if possible, or neutralize immediately after extraction.

Q2: A milky oil formed when I adjusted the pH to 11. Is this an impurity?

No.

-

Cause: This is the Free Base of your target molecule. It is not water-soluble.[1][4]

-

Action: Do not filter it (you will lose your product). Add an organic solvent (DCM or Ethyl Acetate) to extract the oil.

Q3: Can I store the free base in solution?

Not recommended for long periods.

-

Reason: The free base contains both a nucleophilic amine and an electrophilic ketone. While intermolecular reaction is slow, it can degrade over time.

-

Protocol: Convert it to a salt (e.g., Hydrochloride or Oxalate) for long-term storage.[1]

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Safe Basification & Extraction

Use this protocol to isolate the molecule from an acidic reaction mixture without degradation.[1]

-

Cooling: Cool the acidic aqueous mixture to 0–5°C (Ice bath). Why: Retards Aldol condensation.[1]

-

Solvent Addition: Add the extraction solvent (e.g., Dichloromethane) before adding the base. Why: The free base will immediately partition into the organic layer, protecting it from the aqueous base.

-

Basification: Slowly add 2M NaOH or Saturated NaHCO₃ dropwise with vigorous stirring.

-

Target pH: 10–11 .[1]

-

-

Separation: Separate the organic layer immediately.[1]

-

Washing: Wash the organic layer with Brine (Sat. NaCl) to remove residual base.[1]

-

Drying: Dry over Anhydrous Na₂SO₄ and concentrate in vacuo at < 40°C.

SOP-02: Workflow Visualization

Figure 2: Optimized extraction workflow to minimize base-contact time.

References

-

PubChem. (n.d.).[1] 1-Benzylpyrrolidine (Analogous pKa data). National Library of Medicine.[1] Retrieved February 21, 2026, from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 27: Reactions of Enolates).

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General methods for isolation of basic compounds).

Validation & Comparative

A Multi-Modal Spectroscopic Approach to the Structural Elucidation of 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone

Introduction: Beyond a Single Spectrum

In modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful single technique for elucidating the structure of organic molecules, a reliance on one-dimensional data alone can be fraught with ambiguity. A robust, self-validating analytical workflow leverages multiple spectroscopic techniques, where each method interrogates a different physical property of the molecule, providing orthogonal data points that, together, build an unshakeable structural hypothesis.

This guide presents a comprehensive analysis of 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone , a compound featuring a diverse array of proton environments—aromatic, benzylic, aliphatic, and acetyl. We will first provide an in-depth, expert interpretation of its predicted ¹H NMR spectrum. Subsequently, we will compare and contrast this data with insights gleaned from complementary techniques, including ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This multi-modal approach exemplifies a best-practice strategy for generating a complete and defensible characterization package.

Part 1: The Cornerstone Technique - ¹H NMR Spectrum Analysis

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their connectivity to neighboring protons (spin-spin splitting).[1][2]

Predicted ¹H NMR Spectrum of 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone

The expected ¹H NMR spectrum of the title compound, recorded in a standard solvent like deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard, would exhibit five primary sets of signals.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H_a | ~ 7.90 | Doublet (d) | 2H | Aromatic protons ortho to the acetyl group |

| H_b | ~ 7.40 | Doublet (d) | 2H | Aromatic protons ortho to the CH₂ group |

| H_c | ~ 3.70 | Singlet (s) | 2H | Benzylic methylene protons (-Ar-CH₂ -N) |

| H_d | ~ 2.60 | Triplet (t) | 4H | Pyrrolidine protons alpha to Nitrogen (-N-CH₂ -) |

| H_e | ~ 2.59 | Singlet (s) | 3H | Acetyl methyl protons (-CO-CH₃ ) |

| H_f | ~ 1.80 | Quintet (p) | 4H | Pyrrolidine protons beta to Nitrogen (-CH₂ -CH₂-N) |

Expert Rationale and Interpretation

-

Aromatic Region (H_a, H_b): The para-substituted benzene ring creates a symmetrical system.[3] The powerful electron-withdrawing acetyl group (-COCH₃) strongly deshields the ortho protons (H_a ), pushing their chemical shift significantly downfield to approximately 7.90 ppm.[4][5] Conversely, the electron-donating effect of the alkyl-amino substituent slightly shields the other set of aromatic protons (H_b ), resulting in a signal further upfield around 7.40 ppm. Due to coupling only with their ortho neighbors, both signals are expected to appear as clean doublets.

-

Benzylic Methylene Protons (H_c): The two protons of the methylene bridge are adjacent to both the aromatic ring and the nitrogen atom. This environment is deshielded, placing the signal around 3.70 ppm. As there are no adjacent protons, this signal will be a sharp singlet.

-

Acetyl Methyl Protons (H_e): The three protons of the methyl group attached to the carbonyl are chemically equivalent and have no adjacent proton neighbors, resulting in a characteristic singlet. Its position at ~2.59 ppm is a hallmark of acetophenone-like structures.[4]

-

Pyrrolidine Protons (H_d, H_f): The pyrrolidine ring contains two sets of chemically non-equivalent methylene protons. The four protons alpha to the electronegative nitrogen atom (H_d ) are deshielded and appear further downfield (~2.60 ppm).[6] The four protons beta to the nitrogen (H_f ) are in a more alkane-like environment and are found further upfield (~1.80 ppm).[6] Due to rapid conformational changes at room temperature, these often resolve into two apparent triplets or quintets.

The logical connectivity and coupling relationships within the molecule can be visualized as follows:

Caption: Predicted ¹H NMR coupling relationships for the target molecule.

Part 2: The Comparative Framework - Alternative & Complementary Techniques

While ¹H NMR provides the structural backbone, other spectroscopic methods offer crucial, confirmatory data. A truly robust analysis integrates these techniques to create a cohesive and self-validating structural proof.[2][7][8]

| Analytical Technique | Information Provided | Expected Results for 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone |

| ¹³C NMR Spectroscopy | Provides the number of chemically non-equivalent carbon atoms and their chemical environment (hybridization, electronegativity).[1] | 9 distinct signals: Carbonyl C=O (~197 ppm), 4 aromatic carbons (~128-145 ppm), benzylic -CH₂- (~62 ppm), acetyl -CH₃ (~26 ppm), and 2 pyrrolidine carbons (-NCH₂ at ~54 ppm, -CH₂- at ~23 ppm).[9] |

| FT-IR Spectroscopy | Identifies the presence of specific functional groups based on the absorption of infrared radiation, which excites molecular vibrations.[10][11] | Key Absorptions: Strong C=O stretch (~1680 cm⁻¹) characteristic of an aromatic ketone[12]; Aromatic C-H stretches (>3000 cm⁻¹); Aliphatic C-H stretches (<3000 cm⁻¹); C-N stretching in the fingerprint region.[3] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can reveal structural information through analysis of fragmentation patterns.[7] | Molecular Ion (M⁺): Peak at m/z = 217, corresponding to the molecular formula C₁₄H₁₉NO. Key Fragments: A prominent fragment at m/z = 202 ([M-CH₃]⁺) from alpha-cleavage of the methyl group, and a base peak at m/z = 84 corresponding to the stable pyrrolidinylmethyl fragment. |

The synergy of these techniques provides a powerful, multi-faceted confirmation of the molecular structure.

Sources

- 1. azooptics.com [azooptics.com]

- 2. savitapall.com [savitapall.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. jchps.com [jchps.com]